molecular formula C12H14O3 B13793881 1,3-Dioxolan-4-one,2-ethyl-5-(phenylmethyl)-,(5S)-(9CI)

1,3-Dioxolan-4-one,2-ethyl-5-(phenylmethyl)-,(5S)-(9CI)

Cat. No.: B13793881
M. Wt: 206.24 g/mol
InChI Key: VTSBVBHHINNHCA-VUWPPUDQSA-N
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Description

1,3-Dioxolan-4-one,2-ethyl-5-(phenylmethyl)-,(5S)-(9CI) is a chemical compound that belongs to the class of dioxolanes Dioxolanes are five-membered cyclic ethers with two oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dioxolan-4-one,2-ethyl-5-(phenylmethyl)-,(5S)-(9CI) typically involves the cyclization of appropriate precursors under acidic or basic conditions. Common synthetic routes may include:

    Cyclization of diols: Using ethylene glycol derivatives and benzyl alcohol under acidic conditions.

    Oxidative cyclization: Employing oxidizing agents to form the dioxolane ring from suitable precursors.

Industrial Production Methods

Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1,3-Dioxolan-4-one,2-ethyl-5-(phenylmethyl)-,(5S)-(9CI) can undergo various chemical reactions, including:

    Oxidation: Conversion to more oxidized derivatives using oxidizing agents.

    Reduction: Reduction of the dioxolane ring to form corresponding alcohols.

    Substitution: Nucleophilic substitution reactions at the phenylmethyl group.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Like lithium aluminum hydride or sodium borohydride.

    Nucleophiles: Including halides, amines, and thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in biochemical studies and as a probe for enzyme activity.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the production of polymers and other materials.

Mechanism of Action

The mechanism of action of 1,3-Dioxolan-4-one,2-ethyl-5-(phenylmethyl)-,(5S)-(9CI) involves its interaction with specific molecular targets. This may include:

    Enzyme inhibition: Binding to active sites of enzymes and inhibiting their activity.

    Receptor modulation: Interacting with cellular receptors to modulate signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dioxolan-4-one derivatives: Other compounds with similar dioxolane structures.

    Benzyl derivatives: Compounds with benzyl groups attached to various functional groups.

Uniqueness

1,3-Dioxolan-4-one,2-ethyl-5-(phenylmethyl)-,(5S)-(9CI) is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other similar compounds.

For precise and detailed information, consulting scientific literature and specialized databases is recommended.

Properties

Molecular Formula

C12H14O3

Molecular Weight

206.24 g/mol

IUPAC Name

(5S)-5-benzyl-2-ethyl-1,3-dioxolan-4-one

InChI

InChI=1S/C12H14O3/c1-2-11-14-10(12(13)15-11)8-9-6-4-3-5-7-9/h3-7,10-11H,2,8H2,1H3/t10-,11?/m0/s1

InChI Key

VTSBVBHHINNHCA-VUWPPUDQSA-N

Isomeric SMILES

CCC1O[C@H](C(=O)O1)CC2=CC=CC=C2

Canonical SMILES

CCC1OC(C(=O)O1)CC2=CC=CC=C2

Origin of Product

United States

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